Oxazine 170 perchlorate is categorized as an acridine dye and is recognized for its bright fluorescence. Its chemical structure includes a perchlorate group, which enhances its solubility and stability in various solvents. The compound has a CAS number of 62669-60-7 and is also referred to as Oxazine 720. It exhibits significant absorption at a wavelength of approximately 613.25 nm with an absorption coefficient of 83,000 .
Research indicates that Oxazine 170 perchlorate possesses notable biological activity. It has been utilized as a fluorescent probe in biosensors for detecting amino acids like l-arginine and l-asparagine. Its fluorescence properties allow for ratiometric sensing, which improves the accuracy of detection in biological samples . Additionally, the compound has been investigated for its potential use in cellular imaging due to its ability to emit light when excited.
The synthesis of Oxazine 170 perchlorate typically involves the following general steps:
Oxazine 170 perchlorate has a wide range of applications:
Studies have shown that Oxazine 170 perchlorate interacts with various substances, affecting its fluorescence characteristics. For instance:
Several compounds share similarities with Oxazine 170 perchlorate, particularly within the category of fluorescent dyes:
Compound Name | CAS Number | Unique Features |
---|---|---|
Oxazine 720 | 62669-60-7 | Similar structure but different applications |
Rhodamine B | 37246-81-0 | Widely used laser dye with different absorption characteristics |
Fluorescein | 518-47-8 | Known for high quantum yield and stability |
Oxazine 170 perchlorate stands out due to its specific absorption wavelength and unique interaction capabilities with biological molecules, making it particularly valuable in biosensing applications.
The synthesis of Oxazine 170 perchlorate relies on several key precursor compounds that contribute to the formation of the characteristic phenoxazine ring system. The primary building blocks include ethylamine derivatives, substituted phenols, and nitroso intermediates [1] .
Primary Amine Precursors: Ethylamine and diethylamine serve as essential amino group donors for ring formation, providing the characteristic ethyl substituents that define Oxazine 170's structure. N-ethylaniline acts as an aromatic amine component, contributing to the aromatic framework of the final dye molecule [3] [4].
Phenolic Precursors: 3-Diethylamino-phenol represents a key building block, providing both hydroxyl and amino functionality necessary for the cyclization process. 2-Aminophenol functions as a phenolic nucleophile and cyclization precursor, while various substituted phenols contribute to ring closure [4] [5].
Nitroso Intermediates: 4-Nitrosodiethylaniline serves as an electrophilic nitroso species, acting as an electrophilic condensation partner. 5-Ethylamino-4-methyl-2-nitrosophenol functions as an activated nitroso intermediate that facilitates the cyclization reaction [3] [6].
The formation of Oxazine 170 perchlorate proceeds through a multi-step mechanism involving nitroso formation, nucleophilic attack, cyclization, and salt formation [6] [5].
Step 1: Nitroso Formation: The initial step involves the formation of N-nitrosodiethylaniline from the corresponding aniline derivative under acidic conditions at 0-5°C. This step requires careful pH control and temperature monitoring to prevent decomposition [3].
Step 2: Nucleophilic Attack: The phenolic oxygen attacks the nitroso group, forming a phenoxide-nitroso adduct under neutral to basic pH conditions. The nucleophile concentration is critical for controlling the reaction rate [5].
Step 3: Cyclization: Intramolecular cyclization occurs through the formation of a quinone imine intermediate, followed by aromatic stabilization to form the phenoxazine ring system. This step typically requires mild heating at 40-60°C with appropriate catalysts [4] [7].
Step 4: Salt Formation: The final step involves treatment with perchloric acid under acidic conditions to form the phenoxazinium perchlorate salt, which is then purified and crystallized [1] [3].
The optimization of perchlorate salt formation is crucial for achieving high purity and yield of Oxazine 170 perchlorate. Several parameters must be carefully controlled to ensure optimal crystallization and product quality [1] [8].
Perchloric Acid Concentration: The optimal concentration range for perchloric acid is 60-70% aqueous solution. Higher concentrations improve yield by driving the salt formation reaction to completion, while also affecting crystal purity [8].
Addition Rate and Temperature Control: Slow dropwise addition of perchloric acid is essential to control particle size and prevent localized heating. Temperature must be maintained at 15-25°C to prevent decomposition while ensuring complete conversion [9] [8].
pH Monitoring and Crystallization Time: The target pH range of 1-2 ensures complete conversion to the salt form. Crystallization time of 2-4 hours allows for equilibration and improves crystal quality, with adequate time improving overall recovery yield [8].
Seeding Strategy: The addition of 1-2% seed crystals promotes uniform nucleation and increases overall yield. Proper seeding controls crystal morphology and ensures consistent product quality [10].
Agitation Rate: Stirring at 100-200 rpm enhances mixing efficiency without causing mechanical damage to forming crystals. The controlled agitation improves yield by ensuring uniform distribution of reactants [10].
Cooling Rate: A controlled cooling rate of 1-2°C per hour maximizes yield by allowing orderly crystal growth and preventing rapid precipitation that could trap impurities [10].
Multiple purification techniques are available for Oxazine 170 perchlorate, each offering distinct advantages and limitations in terms of purity, yield, and scalability [11] [10].
Recrystallization: Using ethanol/water solvent systems, recrystallization achieves 85-95% purity with 70-85% recovery yield. This simple and cost-effective method is suitable for laboratory-scale preparations but may require multiple recrystallizations for optimal purity [12] [13].
Column Chromatography: Utilizing silica gel with dichloromethane/methanol mobile phases, column chromatography achieves the highest purity (95-99%) but with moderate recovery yields (60-80%). This technique is time-intensive but valuable for analytical-grade material preparation [11].
Precipitation Methods: Precipitation using sodium nitrate solution provides 80-90% purity with excellent recovery yields of 85-95%. This large-scale applicable method offers good economics for industrial production [9] [8].
Extraction Techniques: Aqueous/organic phase extraction provides selective separation with 70-85% purity and 75-90% recovery. While solvent-intensive, this method offers good scalability for industrial applications [11].
Sublimation: High vacuum sublimation achieves very high purity (90-98%) but with limited recovery (50-70%). This technique is particularly valuable for removing trace impurities but has limited applicability due to equipment requirements [10].
Crystallization from Salts: Direct crystallization using perchloric acid achieves 95-99% purity with 80-95% recovery. This method offers direct salt formation and requires specific conditions but provides excellent product quality [1] [8].
Industrial-scale production of Oxazine 170 perchlorate faces several critical challenges related to raw material availability and process scaling [14] [15].
Raw Material Supply: Diethylaniline availability can create supply chain disruptions, requiring multiple supplier contracts to ensure consistent production. Metal catalyst costs represent a significant economic factor, driving the need for alternative catalyst screening and optimization [16].
Storage Stability: Anhydride storage stability affects product quality, necessitating improved storage conditions with environmental controls to prevent degradation [16].
Heat Transfer Limitations: At industrial scale, uneven temperature distribution becomes a critical issue requiring enhanced reactor design with improved heat transfer capabilities. Advanced mixing systems are necessary to maintain reaction efficiency as batch sizes increase [17] [14].
Reaction Time Optimization: Longer processing cycles at industrial scale require comprehensive process optimization studies to maintain economic viability while ensuring product quality [17].
Quality Control Systems: Industrial production requires real-time monitoring systems to maintain purity specifications and color consistency. Environmental control systems are essential for moisture content control and extending product shelf life [14].
Environmental Management: Solvent recovery through distillation units addresses environmental compliance issues while reducing operating costs. Waste minimization strategies and waste-to-value technologies help manage disposal costs and improve profit margins [15].
Regulatory Compliance: Chemical registration requirements and environmental permits represent significant challenges requiring regulatory consultation and comprehensive environmental management systems [14] [15].
Irritant